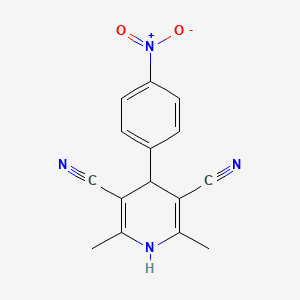
ethyl 5-(4-acetoxy-7-methoxy-2-oxo-6-propyl-2H-chromen-3-yl)furan-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(4-acetoxy-7-methoxy-2-oxo-6-propyl-2H-chromen-3-yl)furan-2-carboxylate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a furan ring, and various functional groups such as acetoxy, methoxy, and propyl groups. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-acetoxy-7-methoxy-2-oxo-6-propyl-2H-chromen-3-yl)furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable furan precursor.
Functional Group Modifications: The acetoxy, methoxy, and propyl groups are introduced through various substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Ethyl 5-(4-acetoxy-7-methoxy-2-oxo-6-propyl-2H-chromen-3-yl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The functional groups in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Ethyl 5-(4-acetoxy-7-methoxy-2-oxo-6-propyl-2H-chromen-3-yl)furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ethyl 5-(4-acetoxy-7-methoxy-2-oxo-6-propyl-2H-chromen-3-yl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Ethyl 5-(4-acetoxy-7-methoxy-2-oxo-6-propyl-2H-chromen-3-yl)furan-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(4-chloroacetoxy-7-methoxy-2-oxo-6-propyl-2H-chromen-3-yl)furan-2-carboxylate: Similar structure but with a chloroacetoxy group instead of an acetoxy group.
Ethyl 5-(4-methoxy-7-methoxy-2-oxo-6-propyl-2H-chromen-3-yl)furan-2-carboxylate: Similar structure but with a methoxy group instead of an acetoxy group.
Ethyl 5-(4-hydroxy-7-methoxy-2-oxo-6-propyl-2H-chromen-3-yl)furan-2-carboxylate: Similar structure but with a hydroxy group instead of an acetoxy group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and potential biological activities.
特性
分子式 |
C22H22O8 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC名 |
ethyl 5-(4-acetyloxy-7-methoxy-2-oxo-6-propylchromen-3-yl)furan-2-carboxylate |
InChI |
InChI=1S/C22H22O8/c1-5-7-13-10-14-18(11-17(13)26-4)30-22(25)19(20(14)28-12(3)23)15-8-9-16(29-15)21(24)27-6-2/h8-11H,5-7H2,1-4H3 |
InChIキー |
BOZFPLSTZJJENW-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC2=C(C=C1OC)OC(=O)C(=C2OC(=O)C)C3=CC=C(O3)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 7-(4-chlorobenzoyl)-3-(2,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11980781.png)
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-methylphenyl)methylidene]aniline](/img/structure/B11980794.png)
![DI(Tert-butyl) 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11980802.png)
![N'-(3-Bromo-4-methoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11980811.png)

![(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11980825.png)

![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11980833.png)
![(5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980835.png)
![5-(3,4,5-Trimethoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11980846.png)
![(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11980862.png)
